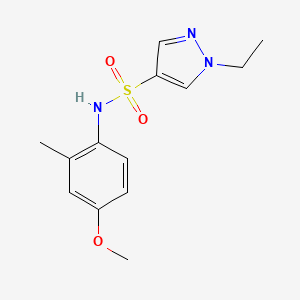
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide, also known as EPM or Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and arthritis. EPM is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme that is responsible for the production of prostaglandins, a type of hormone that causes inflammation and pain in the body.
Mécanisme D'action
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain in the body. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme that is responsible for the production of prostaglandins that protect the stomach lining, this compound selectively targets COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which means it reduces inflammation, pain, and fever in the body. This compound has also been found to have antioxidant properties, which means it reduces oxidative stress and damage to cells and tissues. Moreover, this compound has been shown to have anti-cancer, anti-angiogenic, and anti-metastatic effects, which means it inhibits the growth and spread of cancer cells and blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide is a widely used and well-established drug that has been extensively studied for its therapeutic applications in various diseases. This compound is readily available and relatively inexpensive, making it a convenient and cost-effective drug for laboratory experiments. However, this compound has some limitations in laboratory experiments, such as its potential toxicity and side effects, which can affect the accuracy and reliability of the results.
Orientations Futures
There are several future directions for the research on 1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as diabetes, obesity, and neurodegenerative disorders. Another direction is to develop new formulations and delivery systems for this compound that can improve its efficacy and reduce its side effects. Moreover, future research can focus on the development of new COX-2 inhibitors that can overcome the limitations of this compound and provide better therapeutic outcomes.
Méthodes De Synthèse
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide can be synthesized by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with 1-ethyl-1H-pyrazole-4-amine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 159-161°C.
Applications De Recherche Scientifique
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease, and improve cognitive function in animal models. Moreover, this compound has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Propriétés
IUPAC Name |
1-ethyl-N-(4-methoxy-2-methylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-4-16-9-12(8-14-16)20(17,18)15-13-6-5-11(19-3)7-10(13)2/h5-9,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLXQINDWYUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5358636.png)
![N-[3-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B5358654.png)
![4-(acetylamino)-3-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5358661.png)
![1-{[1-(benzylsulfonyl)piperidin-4-yl]oxy}-1H-1,2,3-benzotriazole](/img/structure/B5358673.png)
![2-[(2-chloro-4-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5358678.png)
![1-(4-methylbenzyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5358679.png)
![1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)azetidin-3-ol](/img/structure/B5358686.png)
![1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5358690.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5358691.png)
![5-[(9-methyl-9H-carbazol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5358704.png)
![2-cyclohexyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5358713.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5358723.png)
![N-[4-(diethylamino)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5358731.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5358739.png)